5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with benzyloxycarbonyl, ethoxycarbonyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-((Benzyloxy)carbonyl)-3-(methoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
- 5-((Benzyloxy)carbonyl)-3-(propoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
5-((Benzyloxy)carbonyl)-3-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H17NO6 |
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Molecular Weight |
331.32 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-methyl-5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C17H17NO6/c1-3-23-16(21)12-10(2)13(18-14(12)15(19)20)17(22)24-9-11-7-5-4-6-8-11/h4-8,18H,3,9H2,1-2H3,(H,19,20) |
InChI Key |
SWXNYMZEQBOXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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